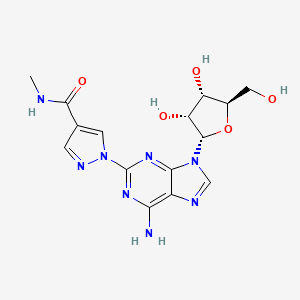
Cytidine 5'-triphosphate (ammonium salt)-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-triphosphate (ammonium salt)-d2 is a deuterium-labeled compound used primarily in biochemical and molecular biology research. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and DNA. The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate (ammonium salt)-d2 typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of phosphate groups. The final step involves the deprotection of the hydroxyl groups to yield the triphosphate compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate (ammonium salt)-d2 involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under low-temperature conditions to maintain stability.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-triphosphate (ammonium salt)-d2 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like ATP or GTP.
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and cytidine monophosphate.
Substitution: Forms substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-triphosphate (ammonium salt)-d2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of RNA and DNA synthesis, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Wirkmechanismus
Cytidine 5’-triphosphate (ammonium salt)-d2 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA and DNA during the synthesis process, facilitating the formation of phosphodiester bonds. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics. Key molecular targets include RNA polymerases and DNA polymerases, which utilize Cytidine 5’-triphosphate (ammonium salt)-d2 as a building block for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-triphosphate (ammonium salt): The non-deuterated version used in similar applications.
Uridine 5’-triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.
Uniqueness
Cytidine 5’-triphosphate (ammonium salt)-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
Eigenschaften
Molekularformel |
C9H28N7O14P3 |
|---|---|
Molekulargewicht |
553.29 g/mol |
IUPAC-Name |
azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;; |
InChI-Schlüssel |
ZWDCHPAWLBEYMG-NYFBPBFPSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N |
Kanonische SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)










![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

